molecular formula C20H22N4 B5339457 2-ethyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

2-ethyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B5339457
M. Wt: 318.4 g/mol
InChI Key: LOLXDHVQJBBYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzimidazole family and has been found to exhibit a wide range of biochemical and physiological effects. In Additionally, we will list future directions for research on this compound.

Mechanism of Action

The mechanism of action of 2-ethyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is not yet fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or proteins that play a role in various cellular processes. Additionally, it has been found to modulate the activity of certain receptors in the brain, leading to changes in neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In cancer research, this compound has been found to inhibit the growth of certain cancer cells by inducing apoptosis. Additionally, it has been found to modulate the immune system, leading to changes in cytokine production and immune cell activity. In neurology, this compound has been found to modulate neurotransmitter release, leading to changes in synaptic plasticity and neuronal activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-ethyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile in lab experiments is its ability to exhibit a wide range of biochemical and physiological effects. Additionally, this compound is relatively easy to synthesize and is commercially available. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-ethyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile. One area of interest is the development of more specific inhibitors that target specific enzymes or proteins. Additionally, research could focus on the use of this compound in combination with other drugs or therapies to enhance its efficacy. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.

Synthesis Methods

The synthesis of 2-ethyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves the reaction of 2-ethyl-3-methyl-1H-benzo[d]imidazole-4-carbonitrile with piperidine in the presence of a suitable catalyst. This reaction leads to the formation of the desired compound with a yield of around 70-80%.

Scientific Research Applications

2-ethyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the areas where this compound has been used include cancer research, neurology, and immunology.

properties

IUPAC Name

2-ethyl-3-methyl-1-piperidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-3-15-14(2)16(13-21)19-22-17-9-5-6-10-18(17)24(19)20(15)23-11-7-4-8-12-23/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLXDHVQJBBYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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